4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride

Dopamine D3 Receptor Functional Assay Microphysiometry

Regulatory QC labs require certified Ropinirole EP Impurity D for monograph-compliant HPLC method validation-substituting with parent drug invalidates impurity profiling. - **Critical application:** Mandatory reference standard for quantifying related substances per EP/USP. - **Distinct pharmacology:** Partial hD4 agonist (vs. ropinirole full agonist), 20-fold D3/D2 binding selectivity. - **Supply advantage:** ≥98% purity, hydrochloride salt for solubility, full NMR/HPLC/GC data package included.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 173990-76-6
Cat. No. B032922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
CAS173990-76-6
Synonyms4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride;  1,3-Dihydro-4-[2-(propylamino)ethyl]-2H-indol-2-one Hydrochloride;  SKF 104557 Hydrochloride; 
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCCCNCCC1=C2CC(=O)NC2=CC=C1.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H
InChIKeyNETCGGLKJGMCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Propylamino)ethyl)indolin-2-one Hydrochloride CAS 173990-76-6: What Procurement Teams Need to Know


4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride (CAS 173990-76-6), also designated as N‑Despropyl Ropinirole Hydrochloride or Ropinirole EP Impurity D, is a key dealkylated metabolite and a critical reference standard of the dopamine D2/D3 receptor agonist ropinirole [1]. It serves as an essential analytical marker in pharmaceutical quality control (QC) for quantifying related substances in ropinirole drug substances and finished products, in compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monograph requirements [2]. Beyond its impurity role, the compound is a bioactive metabolite that retains dopamine receptor agonist activity, albeit with a distinct pharmacological profile compared to the parent drug, making it a valuable tool compound in dopamine receptor pharmacology research [1].

Pharmacopoeial impurity reference for chromatographic method specificity
Dopamine D3/D2 receptor tool with preserved subtype selectivity
Major urinary metabolite standard for bioanalytical quantification
Hydrochloride salt form supports aqueous stock solution preparation

Why a Generic Indolinone Is Not a Suitable Substitute for 4-(2-(Propylamino)ethyl)indolin-2-one Hydrochloride


Substituting 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride with a structurally related indolinone derivative or even ropinirole itself is scientifically unsound for several critical applications. First, as a pharmacopoeial impurity standard, its exact structural identity—the mono‑propylamino substitution pattern at the 4‑position of the indolin‑2‑one core—is mandatory for accurate chromatographic identification and quantification in regulatory submissions; any deviation would invalidate method validation [1]. Second, in pharmacological studies, the compound exhibits a unique functional potency and intrinsic efficacy profile across dopamine D2, D3, and D4 receptor subtypes that is distinct from ropinirole and other metabolites [2][3]. Notably, while ropinirole is a full agonist at all three receptors, 4-(2-(propylamino)ethyl)indolin-2-one acts as a partial agonist at the hD4 receptor, a qualitative difference in intrinsic activity that cannot be replicated by the parent drug [3]. Third, in metabolic pathway research, this specific compound is the predominant urinary metabolite of ropinirole in humans, accounting for approximately 40% of the excreted dose, whereas other metabolites are present at significantly lower abundances (e.g., carboxylic acid metabolite ~10%) [4]. These quantifiable, receptor‑subtype‑specific, and metabolic‑abundance differences preclude simple substitution with other in‑class compounds.

Structural identity matters for impurity quantification
The exact 4‑(propylamino)ethyl substitution pattern is required for pharmacopoeial method validation; generic indolinones may not co‑elute identically and can shift resolution.
Intrinsic activity profile differs from ropinirole
Partial agonism at hD4 receptors contrasts with ropinirole's full agonism. Using the parent drug as a substitute obscures receptor‑subtype‑specific signaling endpoints.
Metabolic abundance cannot be replicated by other metabolites
This compound accounts for ~40% of excreted dose; other metabolites are far less abundant. Substitution would misrepresent metabolic clearance profiles in research models.

Quantitative Differentiation Evidence for 4-(2-(Propylamino)ethyl)indolin-2-one Hydrochloride Procurement Decisions


Functional Potency at Human Dopamine D3 Receptor: 0.063 µM EC50 vs. Ropinirole

4-(2-(Propylamino)ethyl)indolin-2-one (as SKF-104557 free base) demonstrates sub‑micromolar functional potency at the human dopamine D3 receptor with an EC50 of 0.063 µM in a microphysiometry assay measuring extracellular acidification rates in CHO cells . In a direct head‑to‑head comparison using the same assay platform, the parent compound ropinirole exhibited a pEC50 of 8.4, corresponding to an EC50 of approximately 0.004 µM (4 nM) [1]. This establishes that 4-(2-(propylamino)ethyl)indolin-2-one is approximately 15‑fold less potent than ropinirole at the human D3 receptor (0.063 µM vs. ~0.004 µM) under identical experimental conditions. Furthermore, the compound is approximately 150‑fold less potent than ropinirole in the rat 6‑OHDA lesion circling behavior model of Parkinson's disease in vivo (15 mg/kg produced <50% of the circling response elicited by 0.8 mg/kg ropinirole) [2].

D3 functional potency
Reported
EC50 0.063 µM vs ropinirole ~0.004 µM (15‑fold lower)
Supports differentiation of metabolite vs parent drug in D3 assay context
CHO‑hD3 microphysiometry; head‑to‑head platform
Dopamine D3 Receptor Functional Assay Microphysiometry CHO Cell Agonist

hD4 Receptor Intrinsic Efficacy: Partial Agonism vs. Full Agonism by Ropinirole

At the human dopamine D4.4 receptor expressed in CHO cells, 4-(2-(propylamino)ethyl)indolin-2-one (SKF-104557) functions as a partial agonist, whereas ropinirole acts as a full agonist relative to the reference agonist quinpirole [1]. This represents a qualitative, not merely quantitative, difference in intrinsic efficacy between the metabolite and the parent drug. The partial agonism of 4-(2-(propylamino)ethyl)indolin-2-one at hD4 contrasts with its full agonist activity at hD2 and hD3 receptors, indicating receptor‑subtype‑selective differences in signaling efficacy [1]. In functional potency terms, the compound's EC50 at hD4 is 1.23 µM, while ropinirole's pEC50 is 6.8 (EC50 ≈ 0.16 µM), a 7.7‑fold difference [2].

hD4 intrinsic efficacy
Reported
Partial agonist (ropinirole full agonist); EC50 1.23 µM vs ~0.16 µM
Indicates receptor‑subtype‑specific signaling for pathway dissection
CHO‑hD4.4 microphysiometry; qualitative intrinsic activity difference
Dopamine D4 Receptor Partial Agonist Intrinsic Activity CHO Cell Microphysiometry

Urinary Metabolite Abundance: 40% of Ropinirole Dose Excreted as 4-(2-(Propylamino)ethyl)indolin-2-one

In humans, 4-(2-(propylamino)ethyl)indolin-2-one (N‑despropyl ropinirole) is the predominant metabolite excreted in urine following oral administration of ropinirole hydrochloride, accounting for approximately 40% of the administered dose [1][2]. In stark contrast, the unchanged parent drug represents less than 10% of the excreted dose, while the carboxylic acid metabolite and the glucuronide of the hydroxy metabolite each account for only approximately 10% [1]. This 4‑fold greater abundance compared to the next most prevalent metabolite underscores its quantitative dominance in human metabolic clearance pathways [1]. Ropinirole is extensively metabolized primarily via N‑despropylation mediated by the cytochrome P450 isoenzyme CYP1A2 [1].

Urinary metabolite abundance
Reported
~40% of oral dose excreted as this metabolite
Supports need for high‑purity reference standard in bioanalysis
Human urinary excretion profile; >4‑fold vs next metabolite
Pharmacokinetics Drug Metabolism Urinary Excretion Metabolite Profiling CYP1A2

Regulatory Designation: Ropinirole EP Impurity D with Mandated Chromatographic Resolution

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride is officially designated as Ropinirole EP Impurity D in the European Pharmacopoeia and as 4-[2-(Propylamino)ethyl]indolin-2-one in the USP Ropinirole monograph [1][2]. This regulatory designation mandates that any validated analytical method for ropinirole drug substance or finished product must demonstrate baseline chromatographic resolution between ropinirole and this specific impurity [1]. The compound is not merely a general degradation product but a specific, named impurity with defined acceptance criteria in pharmacopoeial monographs [2]. Analytical reference standards of this compound are supplied with detailed characterization data (NMR, HPLC, GC) compliant with ISO 17034 and regulatory guidelines to support Abbreviated New Drug Application (ANDA) method development and validation .

Regulatory designation
Class‑level
Ropinirole EP Impurity D / USP Related Compound
Mandated for method specificity in pharmacopoeial QC workflows
European Pharmacopoeia and USP monograph context
Pharmaceutical Impurity European Pharmacopoeia USP Monograph Method Validation Quality Control

D3/D2 Receptor Radioligand Binding Selectivity: 20‑Fold D3 Preference vs. 10‑Fold for SKF-96990

In radioligand binding assays using cloned human dopamine receptors, both ropinirole and 4-(2-(propylamino)ethyl)indolin-2-one (SKF-104557) exhibit 20‑fold selectivity for the D3 receptor over the D2 receptor [1]. In comparison, the ropinirole metabolite SKF-96990 demonstrates only 10‑fold D3 selectivity, while SKF-89124 possesses ~30‑fold higher affinity for D3 over D2 but fails to maintain this selectivity in functional microphysiometer assays [1]. This indicates that 4-(2-(propylamino)ethyl)indolin-2-one retains the same D3/D2 binding selectivity ratio as the parent drug ropinirole, despite its lower absolute potency, and is more selective than the alternative metabolite SKF-96990 [1].

D3/D2 binding selectivity
Reported
20‑fold D3‑over‑D2 (identical to ropinirole); SKF‑96990: 10‑fold
Retains parent drug selectivity profile for SAR studies
Radioligand binding, cloned human D2/D3 receptors
D3 Receptor Selectivity Radioligand Binding D2 Receptor Structure-Activity Relationship

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Crystalline Stability vs. Free Base

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride (CAS 173990-76-6) is the hydrochloride salt of the free base (CAS 106916-16-9), a formulation strategy that confers significantly improved aqueous solubility and enhanced crystalline stability compared to the neutral free base . While the free base exhibits limited water solubility, the hydrochloride salt is readily soluble in water and common polar organic solvents, with a reported melting point range of 260‑265 °C, indicative of a stable crystalline lattice . This physicochemical modification is particularly advantageous for preparing stock solutions for biological assays and for long‑term storage of analytical reference standards . The salt form also exhibits excellent solubility in common organic solvents, facilitating its incorporation into reaction mixtures and enhancing its compatibility with different synthetic methodologies .

Salt form solubility
Data to verify
Hydrochloride: water‑soluble; mp 260–265 °C (free base limited solubility)
Facilitates stock solution preparation and standard stability
Supplier‑reported property; confirm under actual lab conditions
Salt Form Solubility Formulation Stability Analytical Standard

Optimal Application Scenarios for Procuring 4-(2-(Propylamino)ethyl)indolin-2-one Hydrochloride


Pharmaceutical QC Method Development and ANDA Submission Support

As the officially designated Ropinirole EP Impurity D, 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride is indispensable for developing and validating HPLC/UPLC methods for the quantification of related substances in ropinirole drug substances and finished dosage forms. Its use is mandated by European Pharmacopoeia and USP monographs to demonstrate method specificity and to establish system suitability criteria for impurity resolution [1]. Procurement of a certified reference standard with documented purity (≥98%) and full characterization data (NMR, HPLC, GC) supports ANDA filings by enabling accurate identification, quantification, and reporting of this specific impurity at levels meeting ICH Q3A/Q3B thresholds [2]. The hydrochloride salt form provides the solubility and stability required for preparing accurate standard stock solutions.

Dopamine Receptor Pharmacology: D3/D2 Selectivity Studies with a Lower-Potency Tool Compound

Researchers investigating dopamine D3 versus D2 receptor pharmacology benefit from the compound's distinct profile: it retains 20‑fold D3/D2 binding selectivity (identical to ropinirole) but with approximately 15‑fold lower functional potency at D3 (EC50 0.063 µM vs. ~0.004 µM) [1][2]. This combination of preserved selectivity and reduced potency makes it a valuable tool for experiments requiring a 'weaker' agonist signal while maintaining receptor subtype preference. Additionally, its partial agonist activity at the hD4 receptor (contrasting with ropinirole's full agonism) enables dissection of D4‑specific signaling pathways [3]. These properties are particularly relevant for studies aiming to differentiate the pharmacological contributions of ropinirole's metabolites from the parent drug in cellular and in vivo models.

Drug Metabolism and Pharmacokinetic (DMPK) Bioanalytical Studies

Given that 4-(2-(propylamino)ethyl)indolin-2-one constitutes approximately 40% of the urinary excreted dose of ropinirole in humans—more than four times the abundance of the next most prevalent metabolite—it is the principal analyte of interest in bioanalytical studies investigating ropinirole metabolism [1]. A high‑purity reference standard is essential for constructing calibration curves and quality control samples in LC‑MS/MS assays quantifying this metabolite in plasma, urine, and tissue homogenates. This application is critical for clinical pharmacology studies, therapeutic drug monitoring, and in vitro CYP1A2 phenotyping assays where the formation rate of N‑despropyl ropinirole serves as a marker of metabolic activity [1].

Chemical Synthesis: Intermediate for Stable Isotope‑Labeled Internal Standards

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride serves as a key starting material for the synthesis of deuterium‑labeled analogs, such as N‑Despropyl Ropinirole‑d3 [1]. These stable isotope‑labeled compounds are essential internal standards for quantitative LC‑MS/MS bioanalysis, compensating for matrix effects and ionization variability. The hydrochloride salt's excellent solubility in organic solvents facilitates its use in multi‑step synthetic transformations, including reductive amination and alkylation reactions, to introduce isotopic labels at specific positions [2]. This application is particularly valuable for CROs and pharmaceutical companies developing robust bioanalytical methods for ropinirole and its metabolites in support of clinical trials.

Application
Selection Property
Validation Focus
Ropinirole impurity quantification in drug substances
Certified pharmacopoeial reference standard
Chromatographic resolution and method specificity
Dopamine D3/D2 receptor subtype studies
Lower‑potency D3/D2‑selective agonist tool
Receptor‑subtype signaling assay context
Ropinirole metabolite bioanalysis in research matrices
Major urinary metabolite reference standard
LC‑MS/MS assay calibration and QC context
Synthesis of deuterated internal standards
Soluble hydrochloride salt for isotopic labeling
LC‑MS/MS matrix‑effect compensation review

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